Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
The compound "Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate" is a structurally complex molecule that is related to various research efforts in the field of organic chemistry. While the provided papers do not directly discuss this exact compound, they do provide insights into similar bicyclic structures and their synthesis, molecular structures, and chemical reactions, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related bicyclic compounds often involves intramolecular cyclization reactions. For instance, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol . Similarly, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from an ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization . These methods suggest that the synthesis of "Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate" could also involve a cyclization step, potentially starting from a diamino alcohol or a related precursor.
Molecular Structure Analysis
The molecular structure of bicyclic compounds is often elucidated using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single crystal X-ray diffraction, revealing a monoclinic space group and a 1:1 ratio of diastereomers in the crystal . The chiral version of this compound was also characterized, showing an orthorhombic space group and a noncentrosymmetric, chiral crystal structure . These findings indicate that "Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate" would likely have a complex molecular geometry that could be similarly analyzed.
Chemical Reactions Analysis
The chemistry of related 8-azabicyclo[3.2.1]octanes includes a variety of reactions such as mesylation, elimination, reduction, and Grob fragmentation, as well as stereoselective epoxidation and ring-opening reactions . These reactions demonstrate the reactivity of the bicyclic framework and suggest that "Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate" could undergo similar transformations, potentially leading to a range of derivatives with different functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds are closely related to their molecular structures. For instance, the crystallographic characterization of 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes revealed significant geometry changes upon electron loss, which can affect their physical properties such as solubility and density . These insights suggest that the physical and chemical properties of "Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate" would be influenced by its specific substituents and the electronic environment of the bicyclic system.
Scientific Research Applications
Application 1: Preparation of Substituted Pyrrolo [2,3-b]pyridines
- Summary of the Application : Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is used in the preparation of substituted pyrrolo [2,3-b]pyridines .
- Results or Outcomes : The outcome of this application is the successful synthesis of substituted pyrrolo [2,3-b]pyridines. These compounds are known for their ability to suppress toxic endoplasmic reticulum stress .
Application 2: Preparation of Isoquinolinone Derivatives
- Summary of the Application : Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds thereof .
- Results or Outcomes : The outcome of this application is the successful synthesis of isoquinolinone derivatives. These compounds are used for the prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases .
Safety And Hazards
Future Directions
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is an important intermediate for new dopamine transporter inhibitors . It is also used in the preparation of substituted pyrrolo[2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress . These applications suggest potential future directions in the fields of neuroscience and cellular biology.
properties
IUPAC Name |
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNINFCBLGHCFOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577768 | |
Record name | tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
CAS RN |
149771-44-8 | |
Record name | 3,8-Diazabicyclo[3.2.1]octane-8-carboxylic acid, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149771-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Boc-3,8-diaza-bicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.